3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 3-phenoxypropylamine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-[(2S)-2-phenoxypropyl]butanamide
- 3,3-dimethyl-N-(4-propoxyphenyl)butanamide
- N,N-dimethyl-N’-[(E)-3-phenoxypropyl]imidoformamide hydrochloride
Uniqueness
Compared to similar compounds, 3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide exhibits unique properties due to the presence of the thiadiazole ring. This structural feature imparts distinct biological activities and enhances its potential for various applications. The compound’s ability to undergo diverse chemical reactions also makes it a versatile building block for the synthesis of novel derivatives with improved properties.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
3,3-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)12-14(21)18-16-20-19-15(23-16)10-7-11-22-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20,21) |
InChI Key |
WWASVZBTBDPPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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